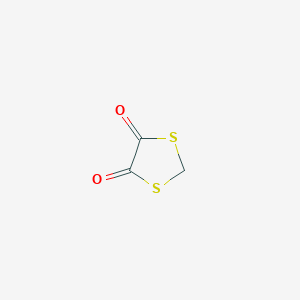

1,3-Dithiolane-4,5-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

52133-75-2 |

|---|---|

Molecular Formula |

C3H2O2S2 |

Molecular Weight |

134.18 g/mol |

IUPAC Name |

1,3-dithiolane-4,5-dione |

InChI |

InChI=1S/C3H2O2S2/c4-2-3(5)7-1-6-2/h1H2 |

InChI Key |

ZGPDDCSTJXVHDF-UHFFFAOYSA-N |

Canonical SMILES |

C1SC(=O)C(=O)S1 |

Origin of Product |

United States |

Ii. Synthetic Routes and Methodologies for 1,3 Dithiolane 4,5 Dione and Its Derivatives

Direct Synthesis of 1,3-Dithiolane-4,5-dione

The direct construction of the this compound ring system involves the formation of a cyclic bisthioacylal, a structure containing two thioester linkages within a five-membered ring.

Approaches to Cyclic Bisthioacylals, including this compound

The synthesis of this compound, a cyclic bisthioacylal, has been reported through the reaction of ethane-1,2-dithiol with oxalyl chloride. acs.org This method provides a direct route to the target dione (B5365651) structure by forming the five-membered ring with the two ketone functionalities in a single cyclization step. The reaction involves the nucleophilic attack of the thiol groups of ethane-1,2-dithiol on the electrophilic carbonyl carbons of oxalyl chloride, leading to the displacement of the chloride leaving groups and the formation of the heterocyclic ring. acs.orgchemicalbook.comwikipedia.org This approach is analogous to the formation of other cyclic oxalates and carbonates from the reaction of oxalyl chloride with diols. researchgate.netnih.gov

Synthesis of 1,3-Dithiolane (B1216140) Scaffolds via Condensation Reactions

A prevalent and versatile method for constructing the 1,3-dithiolane scaffold is the condensation reaction between a 1,2-dithiol and a carbonyl compound. This reaction is fundamental in organic synthesis, often used for the protection of aldehydes and ketones. organic-chemistry.orgwikipedia.orgsemanticscholar.org

Formation from Ethane-1,2-dithiol and Carbonyl Compounds

The reaction of ethane-1,2-dithiol with aldehydes or ketones is a standard procedure for forming 2-substituted or 2,2-disubstituted 1,3-dithiolanes. organic-chemistry.orgwikipedia.org This acid-catalyzed reaction transforms the carbonyl group into a thioacetal or thioketal, respectively. researchgate.net The resulting 1,3-dithiolane ring is stable under various conditions, making it an effective protecting group for the original carbonyl functionality. semanticscholar.orgchemicalbook.com

Catalyst-Mediated Condensations (e.g., Brønsted/Lewis Acids, Metal Salts)

The efficiency and selectivity of 1,3-dithiolane formation are significantly enhanced by the use of catalysts. A wide array of both Brønsted and Lewis acids are effective in promoting this condensation. organic-chemistry.orgtum.de

Brønsted acids such as p-toluenesulfonic acid, tungstate (B81510) sulfuric acid, and acidic ionic liquids have been successfully employed. organic-chemistry.orgchemicalbook.comresearchgate.net Perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) has been noted as a particularly efficient and reusable catalyst for this transformation under solvent-free conditions. organic-chemistry.orgchemicalbook.com These acids function by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the thiol groups of ethane-1,2-dithiol. researchgate.net

Lewis acids are also widely used and offer mild and highly chemoselective reaction conditions. Catalysts such as boron trifluoride etherate, yttrium triflate, hafnium trifluoromethanesulfonate (B1224126), and various metal salts have proven effective. organic-chemistry.orgorgsyn.org For instance, yttrium triflate allows for the successful conversion of carbonyl compounds to their corresponding dithiolane derivatives with high chemoselectivity for aldehydes. organic-chemistry.org Similarly, tungstophosphoric acid is a highly selective catalyst for the thioacetalization of aldehydes and ketones, even sterically hindered ones, in excellent yields. organic-chemistry.org The use of these catalysts often allows for high yields and can tolerate a variety of other functional groups within the molecule. organic-chemistry.org

Below is a table summarizing various catalytic systems used for the synthesis of 1,3-dithiolane derivatives from carbonyl compounds and ethane-1,2-dithiol.

| Catalyst | Carbonyl Substrate | Key Features | Reference(s) |

| Brønsted Acids | |||

| Perchloric acid on silica gel (HClO₄-SiO₂) | Aldehydes & Ketones | Extremely efficient, reusable, solvent-free conditions. | organic-chemistry.orgchemicalbook.com |

| Tungstate Sulfuric Acid | Aliphatic & Aromatic Carbonyls | Environmentally benign, excellent yields, short reaction times. | researchgate.net |

| Acidic Ionic Liquid | Aldehydes | Mild, chemoselective, very good yields. | organic-chemistry.orgchemicalbook.com |

| Iodine | Aldehydes & Ketones | Catalytic amounts, mild conditions. | organic-chemistry.org |

| Lewis Acids | |||

| Yttrium triflate [Y(OTf)₃] | Aldehydes & Ketones | Highly chemoselective for aldehydes. | organic-chemistry.org |

| Praseodymium triflate [Pr(OTf)₃] | Aldehydes | Efficient and recyclable catalyst for chemoselective protection. | chemicalbook.com |

| Hafnium trifluoromethanesulfonate [Hf(OTf)₄] | Aliphatic & Aromatic Carbonyls | Mild conditions, tolerates sensitive functional groups. | organic-chemistry.org |

| Copper bis(dodecyl sulfate) [Cu(DS)₂] | Aldehydes & Ketones | Efficient and reusable, works in water at room temperature. | organic-chemistry.org |

Photochemical and Rearrangement-Based Syntheses of Dithiolane Derivatives

Beyond classical condensation reactions, photochemical methods and molecular rearrangements offer alternative pathways to 1,3-dithiolane derivatives, often providing access to unique structures.

Wolff Rearrangement from Diazo-Dithiane Precursors to 1,3-Dithiolane Derivatives

A notable rearrangement-based synthesis involves the photochemical Wolff rearrangement of 5-diazo-1,3-dithiane-4,6-dione. researchgate.net The Wolff rearrangement is a reaction in which an α-diazocarbonyl compound is converted into a ketene (B1206846) intermediate through the loss of nitrogen gas, accompanied by a 1,2-rearrangement. wikipedia.org

In this specific application, the photolysis of 5-diazo-1,3-dithiane-4,6-dione induces the expulsion of N₂ and subsequent ring contraction. researchgate.net The migrating group shifts to form a highly reactive thioketene (B13734457) intermediate. This intermediate is then trapped by a nucleophile, such as water or an alcohol present in the reaction medium, to yield a 1,3-dithiolane-4-carboxylic acid derivative. This photochemical approach represents a sophisticated method for transforming a six-membered dithiane ring into a five-membered dithiolane ring, effectively serving as a ring-contraction strategy. researchgate.netwikipedia.org The principal pathway in the photochemical transformation of analogous 5-diazo-2,2-dimethyl-4,6-dioxo-1,3-dioxane is the Wolff rearrangement, which leads to a stable 1,3-dioxolane (B20135) derivative. researchgate.net

Transthioacetalization for Dithiolane Formation

Transthioacetalization is a valuable method for the synthesis of 1,3-dithiolanes that involves the conversion of oxygen-containing acetals and ketals into their dithio analogues. This process is particularly useful for substrates that may be sensitive to the conditions of direct thioacetalization from carbonyl compounds. The reaction typically involves the treatment of O,O-acetals, O,O-ketals, O,S-acetals, or acylals with a dithiol, such as 1,2-ethanedithiol, in the presence of a catalyst. organic-chemistry.orgscribd.com

A range of catalysts can be employed to facilitate this transformation effectively. Mild reaction conditions can be achieved using a catalytic amount of iodine. organic-chemistry.orgscribd.com Other effective catalytic systems include tungstophosphoric acid (H₃PW₁₂O₄₀), which can be used in the absence of a solvent, and yttrium triflate. organic-chemistry.orgorganic-chemistry.org The choice of catalyst can influence the chemoselectivity of the reaction, allowing for the protection of aldehydes in the presence of ketones. researchgate.net For instance, tungstate sulfuric acid has been demonstrated as a recyclable and green catalyst for this purpose. researchgate.net

Table 1: Catalytic Systems for Transthioacetalization

| Catalyst | Substrates | Conditions | Reference |

|---|---|---|---|

| Iodine | O,O-acetals, O,O-ketals, O,S-acetals, Acylals | Mild conditions | organic-chemistry.orgscribd.com |

| Tungstophosphoric Acid (H₃PW₁₂O₄₀) | Aldehydes, Ketones, Acetals, Acylals | Solvent-free | organic-chemistry.orgorganic-chemistry.org |

| Yttrium Triflate | Carbonyl compounds | Catalytic amount | organic-chemistry.org |

| Tungstate Sulfuric Acid | Carbonyl compounds, Acetals | Green, recyclable catalyst | researchgate.net |

| Perchloric acid on silica gel (HClO₄-SiO₂) | Carbonyl compounds | Solvent-free, room temperature | organic-chemistry.org |

Cycloaddition Reactions in Dithiolane Synthesis

Cycloaddition reactions represent a powerful strategy for the construction of the 1,3-dithiolane ring system, often providing high levels of regio- and stereoselectivity. wikipedia.org These reactions involve the formation of a cyclic molecule from two or more unsaturated molecules.

The reaction between aromatic thioketones and diazomethane (B1218177), often referred to as the Schonberg Reaction, provides a pathway to 4,4,5,5-tetraaryl-1,3-dithiolanes. researchgate.net This transformation proceeds through a multi-step mechanism initiated by a 1,3-dipolar cycloaddition. At low temperatures (e.g., -78 °C), the initial reaction between a diaryl thioketone (like thiobenzophenone) and diazomethane forms a 2,5-dihydro-1,3,4-thiadiazole derivative. researchgate.net

This primary cycloadduct is unstable and, upon warming to approximately -45 °C, undergoes a 1,3-dipolar cycloreversion, extruding nitrogen gas (N₂) to generate a highly reactive diaryl thioketone S-methylide intermediate. researchgate.net In the absence of other trapping agents, this thiocarbonyl ylide can be intercepted by a second molecule of the starting thioketone in another 1,3-dipolar cycloaddition. This second cycloaddition step yields the final, stable 1,3-dithiolane product. researchgate.net

Reaction Scheme:

Thione + Diazomethane → 2,5-dihydro-1,3,4-thiadiazole (at -78 °C)

2,5-dihydro-1,3,4-thiadiazole → Thioketone S-methylide + N₂ (at -45 °C)

Thioketone S-methylide + Thione → 1,3-Dithiolane

A specialized cycloaddition approach allows for the synthesis of complex, fused 1,3-dithiolane structures. Specifically, the scandium triflate-catalyzed cycloaddition reaction of polycyclic 1,2-dithiolethiones with maleimides produces linear or branched oligomers containing cis-fused dihydro researchgate.netresearchgate.netdithiolo[4,5-c]pyrrole-4,6-dione rings. researchgate.netnih.gov

This method provides an efficient route to elaborate heterocyclic systems where the 1,3-dithiolane ring is integrated into a larger, polymeric structure. researchgate.netnih.gov The resulting oligomers often possess unique properties, such as sensitivity to mercury(II) cations, making them useful as chemical sensors. nih.gov The reaction takes advantage of the high reactivity of the dithiolethione as a dipole and the maleimide (B117702) as an electron-deficient dipolarophile, with scandium triflate acting as an efficient Lewis acid catalyst. researchgate.net

Ring Expansion Approaches to Dithianes from 1,3-Dithiolanes

While not a direct synthesis of 1,3-dithiolanes, ring expansion reactions are a relevant transformation of the dithiolane core, converting the five-membered ring into a six-membered 1,3-dithiane (B146892). These reactions are synthetically valuable for creating larger heterocyclic systems from readily available dithiolane precursors.

One reported method for this transformation involves the use of o-Iodoxybenzoic acid (IBX) in combination with tetraethylammonium (B1195904) bromide (TEAB). researchgate.net Another approach involves the rearrangement of halo-substituted dithiolanes, which can be induced to expand into medium-ring dithiacycloalkenes. acs.org These methodologies underscore the chemical versatility of the 1,3-dithiolane ring as a synthetic intermediate for accessing other sulfur-containing heterocycles.

Iii. Chemical Reactivity and Reaction Mechanisms of 1,3 Dithiolane Systems

Ring-Opening Reactions

The cleavage of the 1,3-dithiolane (B1216140) ring is a critical transformation, most notably for the deprotection of the thioacetal to regenerate the parent carbonyl compound. This can be achieved under various conditions, including oxidative, amine-mediated, and electrocyclic pathways.

Oxidative Cleavage to Regenerate Carbonyl Compounds

The stability of 1,3-dithiolanes toward both acidic and basic conditions makes them excellent protecting groups. arkat-usa.org However, their removal, often termed dethioacetalization, requires specific reagents that can facilitate the cleavage of the carbon-sulfur bonds. Oxidative cleavage is a common and effective method to achieve this transformation, regenerating the original aldehyde or ketone. A wide array of reagents has been developed for this purpose, ranging from heavy metal salts to halogen-based oxidants. arkat-usa.orgnih.gov

Mercury(II) salts, such as mercury(II) chloride (HgCl₂) and mercury(II) nitrate (B79036) (Hg(NO₃)₂·3H₂O), are highly effective but their toxicity limits their use. nih.gov Halogen-based reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) provide a valuable alternative. arkat-usa.org Other successful methods employ reagents such as o-iodoxybenzoic acid (IBX), hydrogen peroxide activated by an iodine catalyst, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.org The choice of reagent often depends on the substrate's sensitivity to reaction conditions and the presence of other functional groups. organic-chemistry.org For instance, a system of 30% aqueous hydrogen peroxide with a catalytic amount of iodine in a micellar medium provides a mild, environmentally friendly option that tolerates various sensitive protecting groups. organic-chemistry.org

| Oxidizing Agent | Typical Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Hg(NO₃)₂·3H₂O | Solid-state, 1:2 molar ratio, RT | 1-4 min | 90-98 | nih.gov |

| N-Bromosuccinimide (NBS) | Aqueous Acetone or CH₃CN, RT | ~15 min | 70-100 | arkat-usa.org |

| o-Iodoxybenzoic acid (IBX) | β-Cyclodextrin, H₂O, RT | 0.5-4 h | 88-96 | organic-chemistry.org |

| H₂O₂ (30% aq.) / I₂ (cat.) | SDS, H₂O, RT | 10-30 min | 85-95 | organic-chemistry.org |

| Selectfluor™ | CH₃CN/H₂O | Variable | High | organic-chemistry.org |

| bis(trifluoroacetoxy)iodobenzene | Aqueous CH₃CN | Variable | High | organic-chemistry.org |

Amine-Mediated Ring Opening

The reaction of 1,3-dithiolane systems with amines is highly dependent on the substitution pattern of the dithiolane ring. Simple 2-substituted 1,3-dithiolanes are generally stable to amines. However, the presence of strong electron-withdrawing groups or activation to form a cationic species can render the ring susceptible to nucleophilic attack by amines, leading to ring cleavage.

An example of this reactivity is seen in the reaction of 1,3-dithiolium cations with methylamine. This reaction results in an unprecedented retrocyclization, where the amine attacks the electrophilic C-2 position, initiating a ring-opening cascade that ultimately forms dithiocarbamates. researchgate.net While this specific reaction involves a pre-formed cation, it demonstrates the feasibility of amine-induced ring-opening in activated dithiolane systems. For a neutral species like 1,3-dithiolane-4,5-dione, the electrophilicity of the carbonyl carbons could potentially facilitate attack by a primary or secondary amine, though this specific pathway is less documented than reactions at the C-2 position. More complex base-mediated rearrangements of propargylamines bearing a 1,3-dithiolane ring have been shown to proceed via ring expansion to yield medium-sized sulfur-containing heterocycles. nih.govacs.org

Electrocyclic Ring Opening of Dithiolane Derivatives

Electrocyclic reactions are concerted, pericyclic processes involving the formation of a σ-bond from a conjugated π-system (ring-closing) or the reverse (ring-opening). masterorganicchemistry.com The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. ucla.edulibretexts.org The course of the reaction (conrotatory or disrotatory) depends on the number of π-electrons involved and whether the reaction is induced by heat (thermal) or light (photochemical). masterorganicchemistry.comwikipedia.orgopenstax.orglibretexts.org

While the most studied examples of electrocyclic reactions involve carbocyclic systems like the cyclobutene-butadiene interconversion, the principles can be extended to heterocyclic systems. masterorganicchemistry.com Theoretical and experimental studies on sulfur-containing heterocycles have explored these pathways. researchgate.netacs.org For a 1,3-dithiolane derivative to undergo a true electrocyclic ring-opening, it would need to generate a fully conjugated π-system. libretexts.org A hypothetical cleavage of the C4-C5 bond in this compound, for instance, is not a classic electrocyclic reaction as it does not produce a conjugated polyene. However, related photoinduced ring-opening reactions in other heterocyclic molecules, such as α-pyrone, can be rationalized by considering the principles of electrocyclic rearrangements following electronic excitation. acs.org The stereospecificity of such reactions is dictated by the symmetry of the highest occupied molecular orbital (HOMO) of the reactant. masterorganicchemistry.comyoutube.com

Table Summarizing Woodward-Hoffmann Rules for Electrocyclic Reactions

| Number of π Electrons | Reaction Condition | Allowed Stereochemistry |

|---|---|---|

| 4n (e.g., 4, 8) | Thermal (Δ) | Conrotatory |

| 4n (e.g., 4, 8) | Photochemical (hν) | Disrotatory |

| 4n + 2 (e.g., 6, 10) | Thermal (Δ) | Disrotatory |

| 4n + 2 (e.g., 6, 10) | Photochemical (hν) | Conrotatory |

Radical and Single-Electron Transfer Chemistry

Beyond traditional ionic pathways, 1,3-dithiolane systems can engage in reactions involving radical intermediates, often initiated by single-electron transfer (SET). This mode of reactivity is particularly relevant in photochemical deprotection methods.

Photochemical Deprotection via Dithianyl Radical Cations and Superoxide (B77818) Anions (contextual to dithiolanes)

Photochemical methods offer a mild alternative for the cleavage of dithioacetals. The mechanism for the photodeprotection of 1,3-dithianes, which is analogous to that for 1,3-dithiolanes, has been studied in detail. nih.govacs.org The process is typically initiated by a photosensitizer, such as thiapyrylium. The key steps are:

Excitation and Electron Transfer : The sensitizer (B1316253) absorbs light and is promoted to an excited state. It then accepts an electron from the sulfur atom of the dithiane, generating a dithianyl radical cation via single-electron transfer (SET). nih.govacs.org

Fragmentation : The dithiane radical cation is unstable and undergoes rapid, unimolecular C-S bond cleavage to form a distonic radical cation (where the charge and radical are separated). acs.org

Role of Oxygen : The reaction requires the presence of molecular oxygen. nih.gov Oxygen is believed to be converted into a superoxide anion (O₂⁻•).

Carbonyl Formation : The superoxide anion is proposed to be the key species that drives the deprotection, reacting with the fragmented radical cation intermediate to ultimately yield the parent carbonyl compound. nih.govacs.org

Experimental evidence supporting this mechanism includes the requirement of oxygen for good conversion, the inhibition of the reaction by radical scavengers, and isotope-labeling studies showing that the oxygen atom in the final carbonyl product does not come from the solvent (water). nih.govacs.org

Umpolung Reactivity and Acyl Anion Equivalents (primarily 1,3-dithianes, implications for 1,3-dithiolanes)

The concept of umpolung, or polarity inversion, is a powerful strategy in organic synthesis that reverses the normal electrophilic character of a carbonyl carbon into a nucleophilic one. organic-chemistry.orgquimicaorganica.org The 1,3-dithiane (B146892) ring is the quintessential reagent for achieving this transformation, serving as a masked acyl anion. wikipedia.orgyoutube.com

In the Corey-Seebach reaction, a 1,3-dithiane is treated with a strong base, typically n-butyllithium (n-BuLi), to deprotonate the C-2 position. organic-chemistry.orgwikipedia.org The acidity of this proton (pKa ≈ 31) is enhanced by the two adjacent sulfur atoms, which can stabilize the resulting carbanion. youtube.com This 2-lithio-1,3-dithiane is a potent nucleophile that can react with a wide range of electrophiles, such as alkyl halides, epoxides, and other carbonyl compounds. organic-chemistry.orgwikipedia.org Subsequent hydrolysis of the dithiane group unmasks the carbonyl functionality, completing the synthesis of a new ketone or aldehyde. youtube.com

While this chemistry is highly effective for 1,3-dithianes, its application to 1,3-dithiolanes is severely limited. When 2-substituted 1,3-dithiolanes are deprotonated at the C-2 position, the resulting lithiated intermediate is unstable. organic-chemistry.org It readily undergoes ring fragmentation, eliminating a molecule of ethylene (B1197577) to generate a dithiocarboxylate anion. organic-chemistry.orgnih.gov This fragmentation pathway prevents the use of 2-lithio-1,3-dithiolanes as general acyl anion equivalents in the same manner as their six-membered dithiane counterparts. nih.gov This difference in stability and reactivity is a critical distinction between the six- and five-membered dithioacetal systems in the context of umpolung chemistry.

Cycloaddition and Fragmentation Reactions

Cycloaddition and fragmentation reactions are important transformations of 1,3-dithiolane systems, often proceeding through reactive intermediates or under conditions that promote ring cleavage. These reactions provide pathways to more complex molecular architectures or alternative functional groups.

1,3-Dithiolane-2-thiones, also known as cyclic trithiocarbonates, can serve as precursors for thiocarbonyl ylides, which are reactive 1,3-dipoles. These ylides can be intercepted by suitable trapping reagents in cycloaddition reactions. A classic example involves the reaction of aromatic thioketones, which are structurally related to dithiolane-2-thiones, with diazomethane (B1218177). This reaction initially forms a 2,5-dihydro-1,3,4-thiadiazole via a [3+2] cycloaddition. researchgate.net

The general mechanism proceeds as follows:

[3+2] Cycloaddition: A thioketone reacts with diazomethane to form a 1,3,4-thiadiazoline.

Cycloreversion: The thiadiazoline eliminates N₂ to produce a thiocarbonyl ylide.

Trapping/[3+2] Cycloaddition: The ylide is trapped by a second molecule of the thioketone to yield a stable 4,4,5,5-tetraaryl-1,3-dithiolane. researchgate.net

This sequence demonstrates the utility of trapping reagents in directing the reactivity of intermediates derived from thiones.

Electron impact mass spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds by analyzing their fragmentation patterns upon collision with high-energy electrons. Cyclic thioacetals, such as 1,3-dithiolanes, exhibit characteristic fragmentation behaviors. wikipedia.orgwhitman.edu A thioacylal, or thioacetal, is the sulfur analog of an acetal, and a 1,3-dithiolane is a cyclic thioacetal.

Upon electron impact, a molecule is ionized by the removal of an electron, typically a non-bonding lone-pair electron from one of the sulfur atoms, to form a molecular radical cation (M⁺•). ruc.dk This high-energy species then undergoes a series of unimolecular fragmentation reactions to produce smaller, more stable ions. The stability of the five-membered ring often allows for a discernible molecular ion peak, which might be weak or absent in corresponding acyclic analogs. whitman.edu

The primary fragmentation pathways for the 1,3-dithiolane ring are initiated by the radical cation on a sulfur atom and involve the cleavage of adjacent bonds (α-cleavage). Common fragmentation patterns include:

Loss of Ethylene: A retro [2+3] cycloreversion can lead to the expulsion of a neutral ethylene molecule (C₂H₄), resulting in a fragment corresponding to the dithiocarboxylate radical cation.

Ring Cleavage: The ring can cleave to produce a thioaldehyde radical cation and a neutral vinylthiol molecule.

Loss of a Thioformaldehyde (B1214467) Radical: Cleavage can also lead to the loss of a thioformaldehyde radical (•CHS) or related species.

These fragmentation pathways lead to a series of characteristic peaks in the mass spectrum that can be used to identify the 1,3-dithiolane moiety within a larger molecule.

| Parent Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Identity of Neutral Loss |

|---|---|---|---|

| 106 (C₃H₆S₂⁺•) | -28 | 78 (CH₂S₂⁺•) | Ethylene (C₂H₄) |

| 106 (C₃H₆S₂⁺•) | -45 | 61 (CH₅S⁺) | Thioformyl radical (•CHS) |

| 106 (C₃H₆S₂⁺•) | -47 | 59 (C₂H₃S⁺) | Thiol radical (•SH) and Ethylene |

| 106 (C₃H₆S₂⁺•) | -60 | 46 (CH₂S⁺•) | Vinylthiol (C₂H₄S) |

Substitution and Derivatization Reactions on the Dithiolane Ring

The 1,3-dithiolane ring can be chemically modified through various substitution and derivatization reactions, most notably at the C2 position and at the sulfur atoms. These reactions are fundamental to the use of dithiolanes as synthetic intermediates.

A cornerstone of 1,3-dithiolane chemistry is the deprotonation of the C2-hydrogen. The protons on the carbon atom flanked by two sulfur atoms are significantly more acidic (pKa ≈ 31 for 1,3-dithiane) than simple alkane protons. organic-chemistry.org This increased acidity allows for their removal by a strong base, such as n-butyllithium (n-BuLi), to generate a C2-lithiated carbanion. wikipedia.org This carbanion is a powerful nucleophile and serves as a masked acyl anion equivalent.

This nucleophile readily reacts with a variety of electrophiles, enabling the formation of new carbon-carbon bonds at the C2 position. However, unlike their more stable six-membered 1,3-dithiane counterparts, 2-lithio-1,3-dithiolanes are prone to undergo fragmentation. This competing reaction involves the elimination of ethylene gas to form a lithium dithiocarboxylate, which can limit the synthetic utility of certain substitution reactions. wikipedia.orgacs.org

Despite this limitation, a wide range of derivatization reactions are possible:

Alkylation: Reaction with alkyl halides introduces an alkyl group at the C2 position.

Addition to Carbonyls: The carbanion adds to aldehydes and ketones to form α-hydroxy thioacetals.

Ring Opening of Epoxides: Reaction with epoxides yields β-hydroxy thioacetals.

Beyond C2-substitution, the sulfur atoms themselves can be derivatized. Oxidation of the thioether linkages can be achieved using various oxidizing agents to produce 1,3-dithiolane-1-oxides (sulfoxides) and subsequently 1,3-dithiolane-1,3-dioxides (sulfones). chemicalbook.com These oxidized derivatives exhibit altered reactivity; for example, 1,3-dithiolane 1,3-dioxides can undergo addition reactions with various nucleophiles. rsc.org

| Starting Material | Reagent(s) | Reaction Type | Product |

|---|---|---|---|

| 2-H-1,3-Dithiolane | 1. n-BuLi 2. R-X (Alkyl Halide) | C2-Alkylation | 2-R-1,3-Dithiolane |

| 2-H-1,3-Dithiolane | 1. n-BuLi 2. RCHO (Aldehyde) | Addition to Carbonyl | 2-(CHR(OH))-1,3-Dithiolane |

| 2-H-1,3-Dithiolane | 1. n-BuLi 2. Epoxide | Epoxide Ring Opening | 2-(CH₂CH₂OH)-1,3-Dithiolane derivative |

| 1,3-Dithiolane | Oxidizing Agent (e.g., m-CPBA) | Sulfur Oxidation | 1,3-Dithiolane-1-oxide / 1,3-Dioxide |

Iv. Spectroscopic Analysis and Structural Characterization of Dithiolane 4,5 Dione Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

While specific NMR data for unsubstituted 1,3-dithiolane-4,5-dione is not extensively documented in publicly available literature, the expected chemical shifts can be inferred from data on closely related structures and general principles of NMR spectroscopy. For substituted analogues, ¹H NMR is crucial for determining the structure and stereochemistry of the substituents.

¹³C NMR spectroscopy is particularly informative for the this compound core. The carbon atoms of the two carbonyl groups (C4 and C5) are expected to resonate in the far downfield region of the spectrum, typically in the range of 160–190 ppm, which is characteristic of carboxylic acid derivatives and related compounds. compoundchem.com For instance, in the analogous compound 1,3-diphenyl-2-thioxoimidazolidine-4,5-dione, the carbonyl carbons appear at approximately 154 ppm. researchgate.net The presence of electronegative sulfur atoms attached to the carbonyl carbons influences their electronic environment and, consequently, their chemical shift. Carbons in the dithiolane ring are generally observed in the range of 30-60 ppm, depending on substitution.

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be vital for unambiguously assigning the signals of a substituted this compound analogue. HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals longer-range couplings (typically over two to three bonds), allowing for the complete assembly of the molecular skeleton.

| Carbon Atom Type | Typical ¹³C Chemical Shift Range (ppm) | Notes |

|---|---|---|

| C=O (Ketone, Aldehyde) | >200 | Generally more deshielded than ester/amide carbonyls. compoundchem.com |

| C=O (Ester, Amide, Carboxylic Acid) | 165-190 | Expected range for C4 and C5 in the dithiolane-dione ring. compoundchem.comoregonstate.edu |

| C-S (in dithiolane/dithiane) | 30-50 | Chemical shift is dependent on substitution at C2. researchgate.net |

| C-O (Ether, Alcohol) | 60-80 | For comparison with C-S bonds. oregonstate.edu |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound through the molecular ion peak (M⁺) and offers structural clues based on the fragmentation patterns observed. Electron ionization (EI) is a common technique that imparts high energy to the analyte, leading to extensive and often predictable fragmentation. chemguide.co.uk

For this compound, the molecular ion peak would confirm the elemental composition. The fragmentation of the molecular ion is expected to proceed through several characteristic pathways dictated by the structure's weakest points and the stability of the resulting fragments. Studies on other 1,3-dithiolane (B1216140) and 1,3-dithiane (B146892) derivatives show that ring cleavage is a common fragmentation pathway. acs.org

Expected fragmentation pathways for this compound would likely involve:

Loss of Carbon Monoxide (CO): The cleavage of one or both C-C bonds adjacent to the sulfur atoms, followed by the elimination of a neutral CO molecule (28 Da), is a highly probable event for carbonyl compounds. chemguide.co.uklibretexts.org The sequential loss of two CO molecules could also be observed.

Ring Cleavage: Fragmentation of the dithiolane ring itself can occur. This could lead to the loss of fragments such as thiocarbonyl sulfide (B99878) (CS₂) or other sulfur-containing radicals.

Formation of Acylium Ions: Cleavage of the C-S bonds could lead to the formation of stable acylium ions ([RCO]⁺), which are common in the mass spectra of carbonyl compounds. chemguide.co.uk

| Parent Ion | Neutral Loss | Fragment Ion (m/z for C₃H₂O₂S₂) | Notes |

|---|---|---|---|

| [M]⁺ | CO | [C₂H₂OS₂]⁺ (m/z 122) | Characteristic loss from a carbonyl group. |

| [M]⁺ | 2CO | [CH₂S₂]⁺ (m/z 94) | Sequential loss of both carbonyl groups. |

| [M]⁺ | S | [C₃H₂O₂S]⁺ (m/z 118) | Loss of a sulfur atom from the ring. |

| [M]⁺ | CSO | [C₂H₂OS]⁺ (m/z 74) | Complex rearrangement and fragmentation. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the most prominent features in the IR and Raman spectra would be associated with the carbonyl (C=O) and carbon-sulfur (C-S) bonds.

C=O Stretching: The two adjacent carbonyl groups will have symmetric and asymmetric stretching vibrations. These bands are typically strong in the IR spectrum and are expected to appear in the region of 1700-1800 cm⁻¹. The exact frequency is influenced by ring strain and the electronic effect of the adjacent sulfur atoms. For comparison, the C=O stretching in some thiadiazole derivatives appears around 1688 cm⁻¹.

C-S Stretching: The carbon-sulfur single bond stretches typically give rise to weaker absorptions in the IR spectrum, found in the 600–800 cm⁻¹ region. cdnsciencepub.com In cyclic systems like dithiolanes, these modes can be coupled with other ring vibrations.

S-S Stretching: While not present in 1,3-dithiolane, related compounds with disulfide bonds (S-S) show characteristic Raman signals between 425-550 cm⁻¹. researchgate.net

Raman spectroscopy is particularly useful for analyzing sulfur-containing compounds. The C-S and S-S bonds, which may show weak IR absorption, often produce strong signals in the Raman spectrum due to the high polarizability of these bonds. nih.gov

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| C=O Stretch (asymmetric & symmetric) | 1700 - 1800 | Strong | Medium to Strong |

| C-C Stretch | 1000 - 1200 | Medium to Weak | Medium |

| C-S Stretch | 600 - 800 | Weak | Strong |

| Ring Deformation | < 600 | Variable | Variable |

Photoelectron Spectroscopy for Electronic Structure Insights

Photoelectron spectroscopy (PES) is a powerful technique that provides fundamental information about the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. He(I) PES, which uses photons from a helium discharge lamp, is typically used to probe the valence molecular orbitals.

Sulfur Lone Pairs: The highest occupied molecular orbitals (HOMOs) in many sulfur heterocycles are often associated with the sulfur lone pair electrons. rsc.org In PES, these would correspond to the lowest ionization energy bands. The interaction between the two sulfur lone pairs in the 1,3-dithiolane ring would likely cause a splitting of these energy levels.

Oxygen Lone Pairs: The lone pairs on the carbonyl oxygens would also give rise to distinct ionization bands, typically at higher energies than the sulfur lone pairs due to the higher electronegativity of oxygen.

Core-Level Spectroscopy: Using X-ray sources (X-ray Photoelectron Spectroscopy, XPS), one can probe the core-level electrons, such as the S 2p orbitals. The binding energy of these core electrons is highly sensitive to the chemical environment and oxidation state of the sulfur atom. xpsfitting.com For organosulfur compounds, S 2p₃/₂ binding energies are typically in the range of 162-164 eV. xpsfitting.comacs.org Analysis of these peaks can confirm the presence of specific sulfur linkages. xpsfitting.comnih.gov

| Atom/Orbital | Typical Binding Energy Range (eV) | Technique | Information Gained |

|---|---|---|---|

| Sulfur (3p lone pair) | 8 - 11 | He(I) PES | Valence electronic structure, HOMO energy. |

| Oxygen (2p lone pair) | 10 - 13 | He(I) PES | Energy of carbonyl lone pair orbitals. |

| Sulfur (S 2p) | 162 - 169 | XPS | Chemical state and environment of sulfur atoms. xpsfitting.comnih.gov |

| Carbon (C 1s) | 284 - 290 | XPS | Distinguishes between C-S and C=O environments. |

| Oxygen (O 1s) | 531 - 534 | XPS | Chemical state of oxygen atoms. |

V. Computational and Theoretical Studies on Dithiolane Chemistry

Density Functional Theory (DFT) Applications

Density Functional Theory has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. It is extensively used to investigate the properties of dithiolane systems by approximating the many-body electronic Schrödinger equation. By focusing on the electron density rather than the complex wavefunction, DFT facilitates the calculation of a wide array of molecular properties, from ground-state geometries and energies to intricate details of chemical bonding and reactivity.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and reactive intermediates. This provides a step-by-step understanding of reaction mechanisms.

For instance, a DFT study on the reaction of dichlorocarbene (B158193) with 2,2,4,4-tetramethylcyclobutane-1,3-dithione, a related thioketone, demonstrated that the reaction proceeds via a stepwise mechanism. nih.gov The calculations, performed at the wb97xd/6-311g(d,p)(PCM) level of theory, identified two transition states and a key thiocarbonyl ylide intermediate, ruling out a concerted [2+1] cycloaddition pathway. nih.gov Such studies are crucial for understanding how carbenes interact with thiocarbonyl compounds to form thiiranes. nih.gov

In another example, DFT has been used to explore reaction mechanisms involving dithiolane precursors. Theoretical investigations into 1,3-dipolar cycloaddition reactions, a common method for synthesizing heterocyclic systems, rely on DFT to explain regioselectivity and stereoselectivity by calculating the activation energies of different possible pathways. mdpi.com These computational approaches can elucidate the role of catalysts and substituent effects on the reaction outcome. mdpi.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. mdpi.com

DFT calculations are routinely used to determine the energies of these orbitals and other reactivity descriptors. For a series of 2,5,5-trimethyl-1,3,2-diheterophosphinane-2-sulfide derivatives (compounds containing a six-membered ring with sulfur), DFT calculations at the B3LYP/6-311+G** level revealed the influence of different heteroatoms on the electronic structure. mdpi.com The calculated HOMO-LUMO gap and related quantum chemical parameters provide a quantitative measure of the molecule's reactivity. mdpi.com

Below is an interactive table showcasing representative data for these related phosphinane derivatives, illustrating how frontier orbital energies and the resulting reactivity descriptors are analyzed.

| Compound (Heteroatom X) | Conformation | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |

| 1 (X=O) | Axial | -7.53 | -1.13 | 6.40 |

| Equatorial | -7.21 | -1.18 | 6.03 | |

| 2 (X=S) | Axial | -6.65 | -1.74 | 4.91 |

| Equatorial | -6.51 | -1.72 | 4.79 | |

| 3 (X=Se) | Axial | -6.44 | -1.82 | 4.62 |

| Equatorial | -6.34 | -1.80 | 4.54 | |

| Data derived from a DFT study on 2,5,5-trimethyl-1,3,2-diheterophosphinane-2-sulfide derivatives. mdpi.com |

For 1,3-dithiolane-4,5-dione, the HOMO is expected to be localized on the sulfur atoms, while the LUMO would likely be centered on the π* orbitals of the carbonyl groups. The energy gap would be a critical parameter in predicting its susceptibility to nucleophilic or electrophilic attack.

Theoretical vibrational analysis via DFT is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies of a molecule's optimized geometry, researchers can assign specific spectral bands to the corresponding motions of the atoms (e.g., stretching, bending, and torsional modes). mdpi.com

This computational approach is invaluable for structural elucidation. For this compound, DFT calculations could predict the characteristic vibrational frequencies for its key functional groups. For example, the symmetric and asymmetric stretching vibrations of the two carbonyl (C=O) groups would be expected in the 1700-1800 cm⁻¹ region, while C-S bond stretching would appear at lower frequencies. Comparing these predicted frequencies with experimental spectra helps confirm the molecular structure. Often, calculated frequencies are scaled by an empirical factor to better match experimental data, accounting for anharmonicity and basis set limitations. mdpi.com

The following table provides an example of the types of vibrational modes and their expected frequency ranges for this compound that could be determined through DFT calculations.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| Symmetric C=O Stretch | Carbonyl | 1750 - 1780 |

| Asymmetric C=O Stretch | Carbonyl | 1730 - 1760 |

| C-C Stretch | Dithiolane Ring | 1000 - 1200 |

| C-S Stretch | Thioether | 600 - 800 |

| Ring Deformation | Dithiolane Ring | 400 - 600 |

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is plotted on the molecule's electron density surface, where different colors represent varying electrostatic potential values. rsc.org

Red regions indicate negative potential, corresponding to areas of high electron density (e.g., lone pairs on oxygen or nitrogen atoms) that are susceptible to electrophilic attack.

Blue regions indicate positive potential, corresponding to areas of low electron density (e.g., hydrogen atoms bonded to electronegative atoms) that are prone to nucleophilic attack.

Green regions represent neutral or weakly interacting areas.

For this compound, an MEP analysis would predict strong negative potential (red) around the oxygen atoms of the carbonyl groups, highlighting them as the primary sites for interaction with electrophiles or Lewis acids. The sulfur atoms, with their lone pairs, would also exhibit negative potential, though typically less intense than that of the carbonyl oxygens. Positive potential (blue) would be expected around the C4 and C5 carbonyl carbons, indicating their electrophilic nature. Such analysis provides a clear, intuitive picture of the molecule's reactive sites. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive chemical concepts of bonds, lone pairs, and core orbitals.

A key aspect of NBO analysis is the study of intramolecular charge transfer and hyperconjugative interactions. researchgate.net This is quantified by the second-order perturbation energy, E(2), which measures the stabilization energy resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions.

In dithiolane systems, NBO analysis can reveal important stereoelectronic effects, such as anomeric effects, arising from interactions between sulfur lone pairs and adjacent antibonding orbitals. For instance, in a study of 2-halo-1,3-dithianes, NBO analysis was used to quantify the stabilization provided by n(S) -> σ*(C-X) (where X is a halogen) interactions, which influences the conformational preferences of the molecule. researchgate.net

A typical NBO analysis for a molecule like this compound would examine interactions like:

n(S) → σ(C-C)*: Delocalization from sulfur lone pairs to adjacent carbon-carbon antibonding orbitals.

n(O) → σ(C-C)*: Delocalization from oxygen lone pairs to adjacent carbon-carbon antibonding orbitals.

The table below illustrates the type of data obtained from an NBO analysis for related 2-halo-1,3-dithianes, showing the stabilization energies for key donor-acceptor interactions.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| n(S) | σ(C-X) | 3.5 - 5.0 |

| n(S) | σ(C-H) | 1.0 - 2.5 |

| σ(C-H) | σ*(C-S) | 2.0 - 4.0 |

| Illustrative data based on studies of related dithiane systems. researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). It calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For a molecule like this compound, TD-DFT calculations could predict the wavelengths (λmax) of key electronic transitions. The presence of carbonyl groups suggests that low-energy n → π* transitions would be prominent, typically appearing as weak absorption bands at longer wavelengths. More intense π → π* transitions associated with the carbonyl groups would be expected at shorter wavelengths. The sulfur atoms can also participate in n → σ* transitions.

The results of a TD-DFT calculation typically include the excitation energy (in eV or nm), the oscillator strength (f), and the major orbital contributions to the transition. This information is crucial for interpreting experimental UV-Vis spectra and understanding the photophysical properties of the compound. For example, TD-DFT calculations on dithiolene complexes have been used to assign intense near-infrared absorption bands to specific charge-transfer transitions, providing insight into their electronic structure. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

A comprehensive search of scientific literature reveals a notable absence of specific studies applying the Quantum Theory of Atoms in Molecules (QTAIM) to the compound this compound. While QTAIM is a powerful theoretical framework for analyzing chemical bonding based on the topology of the electron density, its application to this particular sulfur-containing heterocycle has not been documented in available research.

QTAIM analysis provides a detailed picture of chemical bonds by identifying bond critical points (BCPs) in the electron density between two atoms. The properties at these points, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), offer insights into the nature and strength of the chemical bonds. For instance, the magnitude of the electron density at the BCP is related to the bond order, while the sign of the Laplacian can distinguish between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions.

In the context of this compound, a QTAIM study would be expected to characterize the C-S, C-C, C=O, and potentially the S-S through-space interactions. Such an analysis would involve calculating the electron density of the molecule using quantum chemical methods and then topologically analyzing this density to locate the critical points and their properties.

The data from such a hypothetical study would typically be presented in a tabular format, detailing the parameters for each significant bond in the this compound molecule. An example of what such a data table might look like is provided below for illustrative purposes. It is crucial to note that the values in this table are purely hypothetical and are not based on actual experimental or computational results for this compound, due to the lack of available research.

Hypothetical QTAIM Data for Bonds in this compound

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Total Energy Density (H(r)) at BCP (a.u.) |

| C-S | Value | Value | Value |

| C-C | Value | Value | Value |

| C=O | Value | Value | Value |

The scientific community awaits dedicated computational studies on this compound to provide concrete data for a rigorous QTAIM-based bonding analysis. Such research would be invaluable for a deeper understanding of the electronic structure and reactivity of this and related sulfur-containing heterocyclic compounds.

Vi. Advanced Applications of Dithiolane Systems in Synthetic Organic Chemistry

Development of Novel Reagents and Synthons

Odorless Dithiolane Equivalents in Thioacetalization

Thioacetalization is a crucial method for protecting carbonyl groups in organic synthesis. This process traditionally utilizes volatile and malodorous thiols, such as 1,2-ethanedithiol or 1,3-propanedithiol, which present significant environmental and safety concerns. To address these issues, researchers have focused on developing odorless dithiolane and dithiane equivalents.

One notable example is the use of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione as a non-thiolic, odorless substitute for 1,3-propanedithiol. organic-chemistry.orgorganic-chemistry.org This stable, solid reagent can be employed in acid-promoted thioacetalization of a variety of aldehydes and aliphatic ketones under solvent-free conditions, offering high yields. organic-chemistry.org The reaction's chemoselectivity is a key advantage; it allows for the protection of aldehydes and aliphatic ketones in the presence of aromatic ketones, which react at a much slower rate. organic-chemistry.orgorganic-chemistry.org This method represents a greener and more practical approach to thioacetalization by eliminating the use of foul-smelling thiols. organic-chemistry.org Another developed odorless 1,3-propanedithiol equivalent is 2-[2-Chloro-1-(1-chlorovinyl)allylidene]-1,3-dithiane, synthesized from 3-(1,3)-dithianylidenepentane-2,4-dione. acs.org This stable reagent effectively converts various aldehydes and ketones into their corresponding dithianes in high yields. acs.org

Role in Complex Molecule Construction

Assembly of Functionalized Heterocycles via Dithiolane Intermediates

1,3-Dithiolanes and related dithianes serve as versatile intermediates in the synthesis of complex molecules, including functionalized heterocycles. The dithioacetal group can act as a masked carbonyl or as a directing group for subsequent reactions.

Masked 1,3-dicarbonyl systems, such as β-keto 1,3-dithianes, can be transformed into a variety of functionalized oxygen-containing heterocycles. organic-chemistry.org These heterocycles are valuable building blocks in the synthesis of natural products. organic-chemistry.org The general stability of the 1,3-dithiolane (B1216140) ring to both acidic and alkaline conditions makes it a reliable protecting group during multi-step syntheses. chemicalbook.com

Ligand Design and Coordination Chemistry (acknowledging limited use for 1,3-dithiolanes)

While the broader class of sulfur-containing ligands, particularly 1,1-dithiolato-type ligands like dithiophosphonates, dithiocarbamates, and dithiophosphates, is well-established in coordination chemistry, the use of simple 1,3-dithiolanes as ligands is not extensively documented. researchgate.net The sulfur atoms in the 1,3-dithiolane ring possess lone pairs of electrons and can theoretically coordinate to metal centers. However, their application in ligand design appears to be limited in comparison to other sulfur-based chelating agents that form more stable four- or five-membered rings with metal ions.

Ionic Liquids Based on Dithiolane Scaffolds

Ionic liquids (ILs) are salts with low melting points, and their properties can be finely tuned by modifying their cationic and anionic components. semanticscholar.org While there is extensive research into various heterocyclic scaffolds for the synthesis of novel ILs, there is no specific information available in the searched literature regarding the synthesis or properties of ionic liquids based on a "1,3-Dithiolane-4,5-dione" scaffold. The development of bio-based ionic liquids has seen the use of naturally occurring N-heterocycles like purines, but dithiolane-based ionic liquids are not mentioned. nih.gov

Vii. Future Research Directions for 1,3 Dithiolane 4,5 Dione

Exploration of New Catalytic Systems for Dithiolane Synthesis and Transformation

The synthesis of the 1,3-dithiolane (B1216140) ring is a cornerstone of organic chemistry, traditionally used for carbonyl protection. Future research should focus on adapting and discovering new catalytic systems for the efficient synthesis and subsequent transformation of the highly functionalized 1,3-dithiolane-4,5-dione. While numerous catalysts have been developed for simpler dithiolanes, their application to this specific dione (B5365651) derivative remains a fertile ground for investigation.

Key areas for exploration include:

Heterogeneous and Recyclable Catalysts: Solid acid catalysts offer significant advantages in terms of environmental impact and process efficiency due to their ease of separation and reusability. Systems like tungstate (B81510) sulfuric acid have proven effective for the general synthesis of 1,3-dithiolanes under solvent-free conditions, providing excellent yields and short reaction times. researchgate.net Investigating such catalysts for the synthesis of this compound could lead to more sustainable production methods. researchgate.net

Lewis and Brønsted Acids: A wide array of Lewis acids (e.g., Yttrium triflate, Hafnium triflate, Indium(III) chloride) and Brønsted acids (e.g., p-toluenesulfonic acid, acidic ionic liquids) have been shown to effectively catalyze dithioacetalization. organic-chemistry.orgresearchgate.net A systematic study of these catalysts could optimize the synthesis of this compound, potentially from precursors like dithioglycolic acid and an appropriate electrophile, focusing on catalyst loading, reaction conditions, and substrate scope.

Mild and Chemoselective Catalysts: For complex molecular architectures, catalysts that operate under mild, neutral conditions are highly desirable to avoid degradation of sensitive functional groups. Catalysts such as iodine and lithium bromide (LiBr) have been used for chemoselective protection of aldehydes, suggesting that analogous selectivity could be achieved in reactions involving the this compound core. organic-chemistry.org

Table 1: Promising Catalytic Systems for Investigation in this compound Synthesis

| Catalyst Type | Specific Example(s) | Key Advantages | Potential Application for this compound |

|---|---|---|---|

| Heterogeneous Solid Acid | Tungstate Sulfuric Acid, HClO₄-SiO₂ | Recyclable, Solvent-free conditions, Environmentally benign researchgate.netorganic-chemistry.org | Green synthesis and functionalization |

| Lewis Acid | Yttrium triflate, Indium(III) chloride, SnCl₂·2H₂O | High efficiency, Chemoselectivity organic-chemistry.orgresearchgate.net | Controlled synthesis and derivatization |

| Brønsted Acid | p-Toluenesulfonic acid, Acidic Ionic Liquids | Versatility, Short reaction times organic-chemistry.org | Catalyzing condensation and ring-opening reactions |

| Mild Catalyst | Iodine, Lithium Bromide (LiBr) | Neutral conditions, High chemoselectivity organic-chemistry.org | Transformations on sensitive substrates |

Development of Stereoselective Syntheses for this compound Derivatives

The introduction of substituents onto the this compound scaffold can create stereogenic centers, making the development of stereoselective synthetic methods a critical research direction. Enantiomerically pure derivatives are often essential for applications in medicinal chemistry and materials science, where specific stereoisomers can exhibit vastly different biological activities or physical properties. mdpi.comunimore.it

Future research should pursue:

Asymmetric Catalysis: The design and application of chiral catalysts could enable the direct synthesis of enantiopure this compound derivatives. Catalytic systems based on 1,3-diamine derivatives, for instance, have been successfully employed in asymmetric Mannich reactions by creating a well-defined chiral environment. nih.gov Similar strategies could be developed where a chiral catalyst directs the formation of one enantiomer of a substituted this compound over the other.

Chiral Resolution Techniques: For cases where direct asymmetric synthesis is challenging, the separation of racemic mixtures is a viable alternative. The successful chiral resolution of other complex 1,3-dithiolane derivatives using semi-preparative enantioselective High-Performance Liquid Chromatography (HPLC) has been reported. mdpi.com Establishing similar HPLC protocols for this compound derivatives would be crucial for accessing enantiomerically pure compounds for further study. mdpi.comunimore.it

Use of Chiral Auxiliaries: Employing chiral auxiliaries attached to a precursor molecule could direct the stereochemical outcome of the ring-forming reaction, with the auxiliary being removed in a subsequent step. This established strategy in asymmetric synthesis warrants exploration in the context of this specific dithiolane system.

Advanced Mechanistic Elucidation through Combined Experimental and Computational Approaches

A profound understanding of the reaction mechanisms governing the formation, transformation, and degradation of this compound is essential for optimizing existing reactions and discovering new ones. A synergistic approach combining experimental and computational methods will be pivotal in achieving this.

Key research activities should include:

Computational Modeling: High-level computational studies, such as those using Density Functional Theory (DFT), can be used to map potential energy surfaces, identify transition states, and calculate reaction barriers. nih.gov This approach can elucidate periselectivity in cycloaddition reactions, explain the role of catalysts, and predict the feasibility of proposed reaction pathways for this compound. nih.gov

Kinetic Studies and Intermediate Trapping: Experimental techniques can validate computational predictions. Monitoring reaction kinetics under various conditions can help determine reaction orders and activation energies. Furthermore, experiments designed to trap and characterize reactive intermediates, such as thiocarbonyl ylides that have been identified in the formation of other 1,3-dithiolanes, can provide direct evidence for a proposed mechanism. researchgate.net

Spectroscopic Analysis: Advanced spectroscopic methods, including in-situ NMR and IR spectroscopy, can monitor the transformation of reactants to products in real-time, helping to identify transient intermediates and understand the catalyst's state during the reaction cycle.

Innovations in Materials Science Applications

Sulfur-rich heterocyclic compounds are prominent in materials science, forming the basis of organic conductors, semiconductors, and thermoelectric materials. While this compound itself is underexplored in this domain, its structure suggests significant potential as a novel building block.

Future investigations could focus on:

Precursors to Conductive Polymers: Related dithiolo-dithiole-dione compounds serve as key precursors to tetrathiafulvalene (B1198394) (TTF) analogues, which are central to the development of organic metals and superconductors. d-nb.info Research into the chemical reduction or coupling of this compound could yield novel monomer units for polymerization, leading to materials with unique electronic properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The dione functionality offers potential coordination sites for metal ions. The reaction of this compound with various metal salts could lead to the formation of new coordination polymers or MOFs. The presence of sulfur atoms in the backbone could imbue these materials with interesting redox, catalytic, or sensing capabilities.

High Refractive Index Materials: The high polarizability of sulfur atoms generally contributes to a high refractive index in sulfur-containing polymers. Investigating the incorporation of the this compound moiety into polymer backbones could lead to the development of advanced optical materials for lenses, coatings, and other photonic applications.

Integration into Flow Chemistry and Sustainable Synthetic Processes

Modernizing the synthesis of this compound through the adoption of flow chemistry and other sustainable practices is a critical future direction. These approaches offer enhanced safety, scalability, and process control while minimizing waste and environmental impact.

Priorities in this area should be:

Development of Continuous Flow Synthesis: Translating the batch synthesis of this compound into a continuous flow process could offer significant advantages. Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters, which can lead to higher yields, improved purity, and safer handling of reactive intermediates.

Immobilized Catalysts: The use of immobilized versions of the catalysts identified in section 7.1 within packed-bed reactors is a key synergy with flow chemistry. This approach simplifies product purification, enables catalyst recycling, and facilitates a truly continuous manufacturing process.

Green Chemistry Principles: Future synthetic routes should be evaluated based on the principles of green chemistry. This includes the use of safer, non-toxic solvents (or solvent-free reactions), maximizing atom economy, and utilizing renewable starting materials where possible. researchgate.net The development of catalytic systems that operate efficiently in green solvents like water or under solvent-free conditions represents a significant step toward sustainability. researchgate.net

Q & A

Advanced Research Question

- X-ray Crystallography : For unambiguous determination of molecular geometry, as applied to related diones (e.g., 1,7-Diphenyl-1,5-heptadiene-3,5-dione) with orthogonal crystal systems (Pbca, R-factor = 0.068) .

- DFT Calculations : Quantum chemical computations (e.g., B3LYP/6-311+G(d,p)) predict vibrational modes (C=S stretching at ~1100 cm⁻¹) and frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), validated against experimental IR/Raman spectra .

- NMR Analysis : ¹³C NMR distinguishes sulfur-induced deshielding effects (C=O at ~190 ppm; C-S at ~45 ppm).

How does the electronic structure of this compound influence its reactivity in nucleophilic substitution and oxidation reactions?

Advanced Research Question

The electron-deficient dione core facilitates nucleophilic attack at the carbonyl carbons. For example:

- Oxidation : Reacts with H₂O₂ to form sulfone derivatives, driven by electrophilic sulfur centers .

- Substitution : Methyl groups at C4/C5 (in analogs like 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide) sterically hinder nucleophilic substitution, favoring SN1 mechanisms in polar aprotic solvents . Kinetic studies (e.g., Hammett plots) can quantify substituent effects on reaction rates.

What computational protocols are suitable for modeling the tautomerism and redox behavior of this compound?

Advanced Research Question

- Tautomerism : Use DFT (M06-2X/def2-TZVP) to evaluate keto-enol equilibria, with solvation models (e.g., PCM for DMSO) to simulate solvent effects.

- Redox Potentials : Cyclic voltammetry coupled with DFT-predicted ionization potentials (e.g., ΔG for S-S bond cleavage ≈ 120 kJ/mol) identifies redox-active sites .

- Molecular Dynamics : Simulate thermal stability (e.g., 425 K melting point analogs) to predict decomposition pathways .

How should researchers mitigate hazards when handling this compound in laboratory settings?

Basic Research Question

- PPE : EN 374-compliant nitrile gloves; respirators for dust control (ALOHa ≥95%) .

- Ventilation : Use fume hoods with ≥100 ft/min airflow to prevent inhalation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous drains due to sulfur toxicity .

What strategies can be employed to assess the bioactivity of this compound derivatives against viral or kinase targets?

Advanced Research Question

- Antiviral Assays : Screen against H1N1 (IC₅₀) using plaque reduction assays, as done for diketopiperazines (IC₅₀ = 6.8–41.5 μM) .

- Kinase Inhibition : Utilize non-selective kinase profiling (PASS Online prediction) with ATP-competitive binding assays .

- SAR Studies : Modify substituents (e.g., benzylidene groups) to correlate electronic effects with bioactivity .

How can conflicting crystallographic and computational data on bond lengths/angles in this compound be reconciled?

Advanced Research Question

Discrepancies arise from:

- Experimental Limitations : X-ray data (e.g., 1.5 Å resolution) may overestimate bond lengths due to thermal motion .

- Theoretical Approximations : DFT often neglects crystal packing forces. Hybrid methods (ONIOM) combining QM/MM improve accuracy by embedding the molecule in a crystalline environment .

- Statistical Validation : Use R-factor comparisons and Bader analysis (QTAIM) to assess electron density mismatches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.